2,3-Difluoro-6-methylpyridine
Overview
Description
2,3-Difluoro-6-methylpyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 2nd and 3rd positions and a methyl group at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-6-methylpyridine typically involves the fluorination of 6-methylpyridine derivatives. One common method includes the reaction of 2-amino-6-methylpyridine with fluorinating agents to introduce the fluorine atoms at the desired positions. The reaction conditions often involve the use of strong bases and fluorinating reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced fluorination techniques helps in achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines .
Scientific Research Applications
2,3-Difluoro-6-methylpyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced biological activity and stability.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-methylpyridine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its fluorine atoms and pyridine ring. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved biological activity .
Comparison with Similar Compounds
2,3,5,6-Tetrafluoropyridine: A fully fluorinated pyridine derivative with different reactivity and applications.
2,3-Dichloro-6-methylpyridine: A chlorinated analog with distinct chemical properties and uses.
2,6-Difluoropyridine: A difluorinated pyridine with fluorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness: 2,3-Difluoro-6-methylpyridine is unique due to the specific positioning of its fluorine atoms and methyl group, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various synthetic and industrial applications .
Properties
IUPAC Name |
2,3-difluoro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBWAUANMSZOIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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